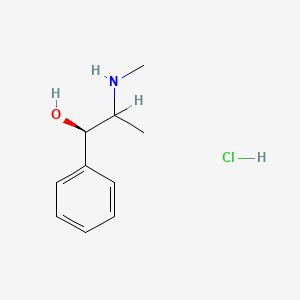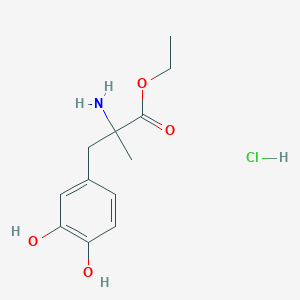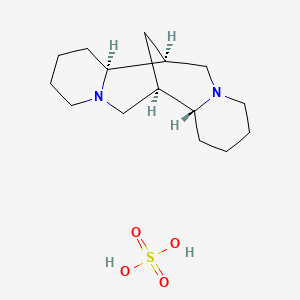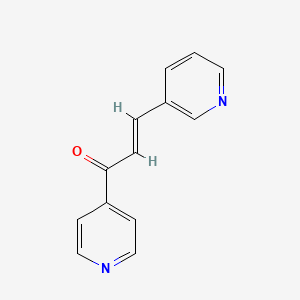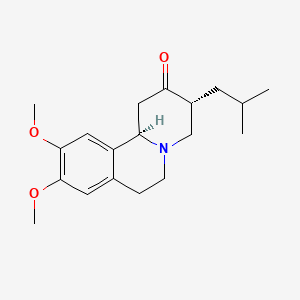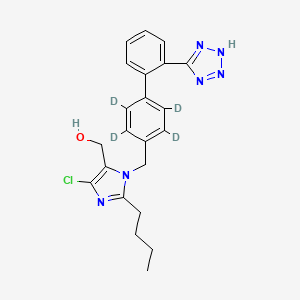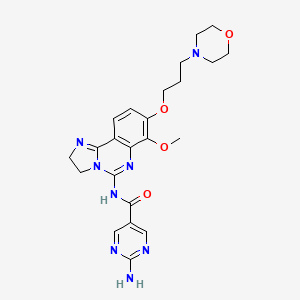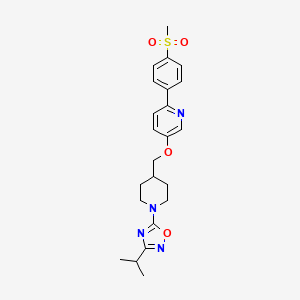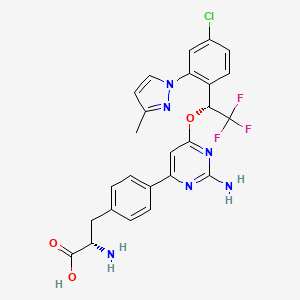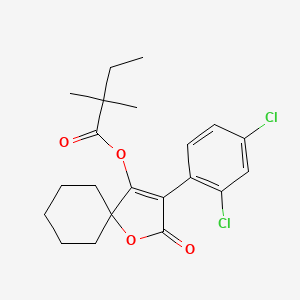
Spirodiclofen
説明
Spirodiclofen is an acaricide and insecticide used in agriculture to control mites and San Jose scale . It belongs to the tetronic acid class and has registered uses in many countries on fruits, fruiting vegetables, tree nuts, coffee, and hops .
Synthesis Analysis
Spirodiclofen analogues have been designed and conveniently synthesized via three steps including esterification, one-pot heterocyclization, and acylation reactions . The target molecules have been identified on the basis of analytical spectra (1H NMR, 13C NMR, and ESI-MS) data .
Molecular Structure Analysis
Spirodiclofen’s molecular interactions with antioxidant enzymes were determined by molecular docking analysis . The complete acetyl-CoA carboxylase (ACCase) gene between field spirodiclofen-resistant and laboratory-susceptible strains of P. citri were sequenced and compared .
Chemical Reactions Analysis
Spirodiclofen is one of the most widely used acaricides in China. The citrus red mite, Panonychus citri (McGregor) (Acari: Tetranychidae), is one of the most destructive citrus pests worldwide and has developed a high resistance to spirodiclofen . Genome-wide gene expression analysis of two high-level spirodiclofen T. urticae-resistant strains revealed several P450 genes overexpressed, including CYP392E7 and CYP392E10 .
Physical And Chemical Properties Analysis
Spirodiclofen is a white solid with a melting point of 94.8 °C . It has a molecular weight of 411.32 g·mol −1 . The vapour pressure of Spirodiclofen is 3×10-7 Pa at 20 °C . The log Kow at pH 4 is 5.83 .
作用機序
Spirodiclofen is a selective, non-systemic acaricide and insecticide . It belongs to the chemical class of ketoenols or tetronic acids . This article will cover the mechanism of action of Spirodiclofen, including its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
Spirodiclofen primarily targets mites and other pests . It provides excellent control of important spider mite pest species such as Tetranychus spp., Panonychus spp., Brevipalpus spp., and Aculus species .
Mode of Action
Spirodiclofen acts by inhibiting lipid biosynthesis . It interferes with mite development, thereby controlling such pests . It is active against all developmental stages of mites and additionally strongly affects the fecundity of female adults after tarsal contact .
Biochemical Pathways
Spirodiclofen inhibits the synthesis of lipids, which are essential components of cell membranes and are involved in energy storage and signaling . This inhibition disrupts the normal functioning of the mites, leading to their death .
Pharmacokinetics
Spirodiclofen is rapidly absorbed and eliminated when administered orally . It is extensively metabolized in rats, with no parent compound detected in the urine or bile . The major urinary metabolite in females was the enol metabolite, BAJ 2510 . Spirodiclofen is rapidly metabolized to this enol metabolite .
Result of Action
The application of Spirodiclofen results in a significant decrease in the lipid content in treated females compared with untreated females, suggesting the inhibition of de novo lipid biosynthesis . Females treated with Spirodiclofen are strongly affected in their fecundity . They were unable to deposit eggs and may die after several days due to a high number of accumulated eggs in their body .
Action Environment
The acaricidal activity of Spirodiclofen depends strongly on its bioavailability on the leaf surface . Its favorable physicochemical properties ensure this bioavailability . .
Safety and Hazards
特性
IUPAC Name |
[3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] 2,2-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2O4/c1-4-20(2,3)19(25)26-17-16(14-9-8-13(22)12-15(14)23)18(24)27-21(17)10-6-5-7-11-21/h8-9,12H,4-7,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDSAWVUFPGDMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1=C(C(=O)OC12CCCCC2)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6034928 | |
| Record name | Spirodiclofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6034928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In n-heptane 20, polyethylene glycol 24, n-octanol 44, isopropanol 47, DMSO 75, acetone, dichlormethane, ethyl acetate, acetonitrile and xylene >250 (all in g/L, 20 °C), In water, 50 (pH 4); 190 (pH 7); both in ug/L at 20 °C | |
| Record name | Spirodiclofen | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7940 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.29 | |
| Record name | Spirodiclofen | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7940 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
7X10-7 Pa /5.25X10-9 mm Hg/ at 25 °C | |
| Record name | Spirodiclofen | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7940 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Testicular mitochondrial preparations were evaluated for side chain cleavage of 25-OH cholesterol to pregnenolone (by assaying for progesterone after a subsequent oxidation step). In a mitochondrial preparation supplemented with NADP and in an environment of low malate levels (0.5 mM); 100 uM and 300 uM BAJ 2510 reduced progesterone synthesis to 68% and 24% of control groups, respectively. In contrast, spirodiclofen, 4-OH BAJ 2510, and 3-OH BAJ 2510 at concentrations up to 100 uM or (in the case of spirodiclofen, at the limits of solubility) had little or no effect on progesterone synthesis. When 0.5 mM citrate (and no malate) was present as a substrate (citrate also being capable of reducing NAD), even 300 uM BAJ 2510 had no remarkable effect on progesterone synthesis. This suggested an interference of BAJ 2510 with the Krebs cycle related to malate dehydrogenase activity. This was confirmed when investigators evaluated the oxidation of NADH due to malate dehydrogenase activity (assessing activity from both mitochondrial and cytoplasmic fractions): there was a clear dose-responsive inhibition of such activity due to BAJ 2510 concentrations in the 1 to 100 uM range (mitochondrial) or the 10 to 300 uM range (cytoplasmic). In contrast, BAJ 2510 had no effect on malic enzyme activity (assessed by NADP reduction with malate as substrate). In a dynamic organ culture of testicular tissue (6 hr incubation with steroidogenesis stimulated by 1 IU/mL hCG), BAJ 2510 concentrations of 10 to 300 uM caused marked, dose-related decrements in testosterone in both the tissue pieces and in the medium. An early step in progesterone synthesis from 25-OH cholesterol was markedly inhibited by BAJ 2510 in mitochondrial preparations. In contrast, progesterone levels were not statistically significantly reduced at any level with BAJ 2510 in the dynamic organ culture system with testicular tissue. As a positive control, ketoconazole profoundly reduced testosterone in tissues and medium, also without significantly reducing the quantity of progesterone in the tissue pieces. Thus it appears that BAJ 2510 toxicity is related to interference with cellular energy metabolism. /BAJ 2510, metabolite/ | |
| Record name | Spirodiclofen | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7940 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Spirodiclofen | |
Color/Form |
White powder | |
CAS RN |
148477-71-8 | |
| Record name | Spirodiclofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148477-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spirodiclofen [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148477718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spirodiclofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6034928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanoic acid, 2,2-dimethyl-, 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.204 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SPIRODICLOFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X7G31F5MX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Spirodiclofen | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7940 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
94.8 °C | |
| Record name | Spirodiclofen | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7940 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Spirodiclofen is an acaricide that acts by inhibiting lipid biosynthesis. Specifically, it targets acetyl-coenzyme A carboxylase (ACCase), an enzyme crucial for the production of fatty acids. [, , ]
A: By inhibiting ACCase, Spirodiclofen disrupts the production of fatty acids, essential components of cell membranes and energy storage. This disruption ultimately leads to the death of target organisms, primarily mites. [, ]
A: Spirodiclofen has a molecular formula of C23H20Cl2O7 and a molecular weight of 479.3 g/mol. []
A: While the provided research papers do not go into detail about the spectroscopic properties of Spirodiclofen, structural elucidation of Spirodiclofen ether derivatives was performed using single-crystal X-ray diffraction. [] For specific spectroscopic data, further research or manufacturer information would be necessary.
A: Yes, research indicates that Spirodiclofen can be formulated into various products, including suspension concentrates (SC), emulsifiable concentrates (EC), and water emulsions. [, , , , , ] Specific stability data for each formulation under various storage conditions would need to be obtained from the manufacturer or relevant research.
A: Spirodiclofen is primarily an acaricide and insecticide, not a catalyst. Its mechanism of action relies on binding to and inhibiting ACCase, rather than catalyzing a chemical reaction. [, ]
A: Research on Spirodiclofen ether derivatives suggests that structural modifications can influence its pesticidal activity. [] Specific modifications led to altered efficacy against different pest species, including Tetranychus cinnabarinus, Mythimna separata, and Aphis citricola. [] This highlights the potential for developing new derivatives with improved efficacy or tailored activity profiles.
A: Yes, studies have established maximum allowable limits (MALs) and safety intervals before harvesting to ensure the safe use of Spirodiclofen-based products. [, ] These intervals ensure that residual levels of Spirodiclofen in food products are below the established safety limits.
A: Yes, numerous field trials have demonstrated the effectiveness of Spirodiclofen in controlling mite infestations on various crops, including apples, pears, grapes, cucumbers, and citrus. [, , , , , , , , , , ] These studies provide valuable real-world data on the efficacy of Spirodiclofen against different mite species and under various environmental conditions.
A: Yes, unfortunately, resistance to Spirodiclofen has been documented in several mite species, including Panonychus ulmi, Tetranychus urticae, and Panonychus citri. [, , , , ] This resistance poses a significant challenge to the long-term efficacy of Spirodiclofen and highlights the need for resistance management strategies.
A: Research suggests that enhanced metabolic detoxification plays a significant role in Spirodiclofen resistance. Specifically, elevated activities of P450 monooxygenases, esterases, and glutathione-S-transferases have been implicated in resistance development. [, , , ] Additionally, overexpression of specific esterase genes, such as CCE04, has been linked to high levels of Spirodiclofen resistance in some Tetranychus urticae strains. []
A: Studies have shown that Spirodiclofen can induce tumors in the testicles, uterus, and liver of laboratory animals. [] While it is not considered genotoxic, its disturbances in the endocrine system might contribute to its carcinogenic potential. [] More research is needed to fully understand the long-term effects of Spirodiclofen exposure.
ANone: The provided research focuses primarily on the application of Spirodiclofen as an acaricide and insecticide in agricultural settings. Therefore, the studies do not delve into advanced pharmacological concepts like drug delivery, biomarkers, drug-transporter interactions, or biodegradability. These aspects would be outside the scope of the available information.
ANone: Yes, several other acaricides with different modes of action can be used as alternatives to Spirodiclofen. Some examples include:
- Abamectin: A macrocyclic lactone that disrupts nerve impulse transmission. [, ]
- Bifenthrin: A pyrethroid insecticide and acaricide that targets the nervous system. [, ]
- Clofentezine: A tetrazine acaricide that disrupts mite growth and development. [, , ]
- Fenazaquin: A quinoxaline acaricide that interferes with mitochondrial electron transport. []
- Fenpyroximate: A phenoxy pyrazole acaricide that disrupts mitochondrial energy production. []
- Fluacrypyrim: A pyrimidine acaricide that inhibits mitochondrial respiration. [, ]
- Hexythiazox: A thiazolidinone acaricide that inhibits chitin synthesis, disrupting molting. [, ]
- Milbemectin: A macrocyclic lactone similar to abamectin. []
- Spiromesifen: A tetronic acid derivative acaricide with a similar mode of action to Spirodiclofen. [, ]
- Tebufenpyrad: A pyrazole acaricide that disrupts mitochondrial energy production. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



